molecular formula C14H15N3O3 B4019212 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Cat. No. B4019212
M. Wt: 273.29 g/mol
InChI Key: PILVJSWRWHFUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a spirocyclic lactam that has a unique structure and properties that make it a valuable tool for research purposes. 4]non-1-ene-6,8-dione.

Scientific Research Applications

Synthesis and Structural Analysis

A significant application of this compound is found in the synthesis of imidazole spiro compounds. Research by Dubovtsev et al. (2016) explored the reaction of 5-alkoxycarbonyl-substituted 1H-pyrrole-2,3-diones with phenylurea, leading to the formation of triazaspiro compounds including 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione. This process involves cyclization in the presence of sodium methoxide, which gives rise to various derivatives. The crystal structures of these derivatives were analyzed, contributing to the understanding of their molecular configurations (Aleksei Yu. Dubovtsev et al., 2016).

Antimicrobial Applications

The antimicrobial properties of triazaspiro[4.4]non-1-ene-6,8-dione derivatives, including the 7-(4-ethoxyphenyl) variant, have been a focus of research. Krolenko et al. (2017) synthesized a series of these compounds and assessed their antibacterial activity. They found that these derivatives exhibited promising biological activity against gram-positive bacteria strains like Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents (K. Krolenko et al., 2017).

Chemical Reactivity and Halogenation Reactions

Molchanov et al. (2005) investigated the halogenation reactions of similar compounds, which could provide insight into the reactivity of this compound. They studied how different halogens interact with these compounds, leading to the formation of various products based on the substituents present. This research can be crucial for understanding the chemicalproperties and reactivity of such compounds in different environments (A. Molchanov et al., 2005).

Synthesis of Spiro Dilactones

Research into the efficient synthesis of triazole-containing spiro dilactones by Ghochikyan et al. (2016) provides another application area. They developed a method for preparing 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from related compounds. This process involved converting bromomethyl groups into azidomethyl ones and then engaging in a click reaction with alkynes. This methodology could be applicable in synthesizing derivatives of this compound, expanding its utility in organic synthesis and potentially in pharmaceutical applications (T. Ghochikyan et al., 2016).

properties

IUPAC Name

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)17-12(18)9-14(13(17)19)7-8-15-16-14/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILVJSWRWHFUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

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